2-Benzyl-4-oxo-cyclohexanecarboxylic acid
Description
Contextual Significance within Organic Synthesis and Chemical Biology
The significance of 2-Benzyl-4-oxo-cyclohexanecarboxylic acid in modern chemical research can be inferred from the well-established roles of its constituent parts. Cyclohexanecarboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry, often serving as building blocks for pharmaceuticals and other biologically active molecules. The carboxylic acid group can participate in hydrogen bonding and act as a handle for further chemical modifications, while the cyclohexane (B81311) ring provides a three-dimensional structure that can be tailored to fit into the active sites of enzymes and receptors.
The oxo group introduces a site for potential nucleophilic attack and can be a key feature for biological recognition. Ketone-containing cyclohexanes are versatile intermediates in organic synthesis.
Given these features, this compound can be considered a promising, albeit currently under-investigated, scaffold for the development of new therapeutic agents. Its structure is amenable to a variety of synthetic transformations, allowing for the creation of a library of derivatives with diverse biological activities. The potential for stereoisomerism in the substituted cyclohexane ring adds another layer of complexity and opportunity for fine-tuning its biological profile.
Table 1: Functional Groups in this compound and Their Potential Roles
| Functional Group | Chemical Structure | Potential Role in Organic Synthesis | Potential Role in Chemical Biology |
| Cyclohexane Ring | C₆H₁₀ | A versatile, three-dimensional scaffold that can be functionalized to create complex molecular architectures. | Provides a defined spatial arrangement of substituents for interaction with biological targets. |
| Carboxylic Acid | -COOH | Can be converted into esters, amides, and other derivatives; can direct certain chemical reactions. | Can participate in hydrogen bonding with amino acid residues in proteins; can be ionized at physiological pH, affecting solubility and interactions. |
| Ketone (Oxo Group) | =O | A site for nucleophilic addition, reduction, and other carbonyl chemistry. | Can be a key recognition element for enzymes and receptors; can participate in hydrogen bonding. |
| Benzyl (B1604629) Group | -CH₂-C₆H₅ | Can be introduced through various alkylation reactions; the aromatic ring can be further functionalized. | Can engage in hydrophobic and π-π stacking interactions with biological macromolecules; can influence the compound's pharmacokinetic properties. |
Historical Perspectives on Functionalized Cyclohexane Ring Systems
The study of functionalized cyclohexane ring systems is deeply rooted in the history of organic chemistry, particularly in the development of conformational analysis. In the late 19th century, it was widely believed that cyclic compounds were planar. However, in 1890, Hermann Sachse proposed that the cyclohexane ring could exist in two non-planar, strain-free forms: the "chair" and "boat" conformations. ic.ac.ukic.ac.uk This revolutionary idea was largely ignored for several decades.
It was not until the work of Ernst Mohr in 1918, who used X-ray crystallography to show that diamond has a chair-like cyclohexane lattice, that Sachse's theory began to gain acceptance. ic.ac.uk The concept of conformational analysis was further developed and popularized by Derek Barton in the 1950s. Barton's work, for which he shared the Nobel Prize in Chemistry in 1969, demonstrated that the chemical reactivity of a substituted cyclohexane is highly dependent on the conformation of the ring and the axial or equatorial position of its substituents. rsc.org
This understanding of cyclohexane stereochemistry is crucial for a molecule like this compound. The relative positions of the benzyl, oxo, and carboxylic acid groups (cis or trans) and their preferred axial or equatorial orientations will significantly influence the molecule's stability, reactivity, and biological activity. For instance, in a disubstituted cyclohexane, the chair conformation where both substituents are in the more stable equatorial positions is generally favored. libretexts.orgopenstax.org
The synthesis of functionalized cyclohexane rings also has a rich history. Early methods for forming six-membered rings include the Dieckmann condensation. A particularly powerful and widely used method for the synthesis of cyclohexenone rings, which are precursors to cyclohexanones, is the Robinson annulation, discovered by Sir Robert Robinson in 1935. wikipedia.orgmasterorganicchemistry.com This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation and has been instrumental in the synthesis of many natural products, including steroids. wikipedia.orgjuniperpublishers.com Such historical synthetic methodologies provide a foundation for the potential synthesis of this compound.
Table 2: Key Milestones in the Understanding of Functionalized Cyclohexane Ring Systems
| Year | Scientist(s) | Contribution | Significance |
| 1890 | Hermann Sachse | Proposed the non-planar "chair" and "boat" conformations of cyclohexane. ic.ac.ukic.ac.uk | Introduced the concept of conformational isomers in cyclic systems. |
| 1918 | Ernst Mohr | Provided experimental evidence for the chair conformation of cyclohexane through X-ray analysis of diamond. ic.ac.uk | Vindicated Sachse's theory and paved the way for its acceptance. |
| 1935 | Robert Robinson | Developed the Robinson annulation for the synthesis of six-membered rings. wikipedia.org | Provided a powerful and versatile method for constructing functionalized cyclohexane systems. |
| 1950s | Derek Barton | Established the principles of conformational analysis and its impact on chemical reactivity. rsc.org | Revolutionized the understanding of stereochemistry and reactivity in organic chemistry. |
Structure
2D Structure
Properties
IUPAC Name |
2-benzyl-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVCSJWXLZGDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(C1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of the 2-Benzyl-4-oxo-cyclohexanecarboxylic Acid Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several possible disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the formation of the cyclohexane (B81311) ring and the introduction of the benzyl (B1604629) and carboxylic acid functionalities.
A logical primary disconnection is at the C2-benzyl bond, which can be retrosynthetically cleaved to yield a benzyl cation equivalent and a nucleophilic cyclohexanone (B45756) derivative. This suggests an alkylation step in the forward synthesis. Further deconstruction of the 4-oxo-cyclohexanecarboxylic acid core can be envisioned through two classical bond-forming strategies: the Robinson annulation or the Dieckmann condensation.
If a Robinson annulation approach is considered, the cyclohexanone ring is formed from a methyl vinyl ketone or a surrogate and a ketone. This would involve a Michael addition followed by an intramolecular aldol (B89426) condensation. Alternatively, a Dieckmann condensation route would involve the intramolecular cyclization of a substituted pimelic acid diester, forming the β-keto ester functionality of the cyclohexanone ring.
Classical and Modern Approaches to Cyclohexanone and Cyclohexanecarboxylic Acid Synthesis
The synthesis of the this compound scaffold can be achieved through a variety of classical and modern organic chemistry reactions. These methods focus on the key steps of forming the cyclohexane ring, introducing the necessary functional groups, and performing necessary transformations.
Cyclization Reactions in the Formation of the Core Cyclohexane Ring
Two of the most powerful and widely used methods for the formation of six-membered rings are the Robinson annulation and the Dieckmann condensation.
The Robinson annulation is a chemical reaction that creates a six-membered ring by forming three new carbon-carbon bonds. The process involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol condensation. This method is particularly useful for the synthesis of substituted cyclohexenones, which can be further modified to the desired cyclohexanone.
The Dieckmann condensation is an intramolecular chemical reaction of diesters with a base to give β-keto esters. This reaction is a valuable tool for the formation of 5- and 6-membered rings. For the synthesis of the target molecule, a substituted pimelic acid diester could be cyclized to form the 4-oxocyclohexanecarboxylic acid ester scaffold.
| Cyclization Reaction | Description | Key Intermediates |
| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation. | Enolate, Michael adduct, β-hydroxy ketone |
| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester. | Enolate, β-keto ester |
Introduction of the Oxo Functionality
In both the Robinson annulation and the Dieckmann condensation, the 4-oxo functionality is an inherent part of the cyclization process. The Robinson annulation leads to a cyclohexenone, which can be selectively reduced to the corresponding cyclohexanone. The Dieckmann condensation directly yields a β-keto ester, which contains the desired oxo group at the 4-position relative to the ester group.
Alternatively, if a pre-formed cyclohexane ring is used as a starting material, the oxo group can be introduced through various oxidation methods. For instance, the oxidation of a corresponding cyclohexanol can be achieved using a variety of oxidizing agents, such as chromic acid or potassium permanganate.
Regioselective Installation of the Benzyl Moiety
The regioselective introduction of the benzyl group at the C2 position is a crucial step in the synthesis. This can be effectively achieved through the alkylation of a β-keto ester, a classic and reliable method in organic synthesis.
The α-protons of β-keto esters are acidic and can be readily removed by a base to form a stabilized enolate. This enolate can then act as a nucleophile and react with an alkyl halide, such as benzyl bromide, in an SN2 reaction to form a new carbon-carbon bond. The reaction of the enolate of a 4-oxocyclohexanecarboxylic acid ester with benzyl bromide would regioselectively install the benzyl group at the desired C2 position.
Functional Group Interconversions of the Carboxylic Acid
The carboxylic acid group may require protection during certain synthetic steps to prevent unwanted side reactions. Common protecting groups for carboxylic acids include esters, such as methyl or ethyl esters, which can be formed through Fischer esterification. These protecting groups can be removed under acidic or basic conditions to regenerate the carboxylic acid. slideshare.netoup.comchemistrytalk.orglibretexts.org
The carboxylic acid can also be converted into other functional groups, such as amides or esters, which may be desirable for certain applications. The conversion to an ester can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgyoutube.comlibretexts.orgbritannica.comtsfx.edu.au Amide formation can be accomplished by reacting the carboxylic acid with an amine. libretexts.orgyoutube.comlibretexts.orgtsfx.edu.au
| Functional Group | Protecting Group | Deprotection Condition |
| Carboxylic Acid | Methyl Ester | Acid or Base Hydrolysis |
| Carboxylic Acid | Ethyl Ester | Acid or Base Hydrolysis |
| Carboxylic Acid | Benzyl Ester | Hydrogenolysis |
Asymmetric Synthesis and Enantioselective Approaches
The development of asymmetric and enantioselective methods for the synthesis of this compound is of significant interest, as the molecule contains a stereocenter at the C2 position. Two main strategies are employed for achieving high enantioselectivity: the use of chiral auxiliaries and organocatalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. In the context of the target molecule, a chiral auxiliary could be attached to the carboxylic acid or another functional group to direct the stereoselective alkylation of the enolate with benzyl bromide. After the desired stereochemistry is established, the auxiliary can be removed.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as proline and its derivatives, can catalyze enantioselective Michael additions and aldol reactions, which are key steps in the Robinson annulation pathway. This approach offers a direct route to enantiomerically enriched cyclohexanone derivatives. Furthermore, enantioselective alkylations of β-keto esters can be achieved using chiral phase-transfer catalysts or chiral metal complexes.
Novel Catalytic Systems in Synthesis
The synthesis of structurally complex molecules like this compound has spurred the development of innovative catalytic systems that offer efficiency, stereocontrol, and atom economy. While direct catalytic routes to this specific molecule are not extensively documented in dedicated studies, a number of advanced catalytic strategies for the construction of closely related substituted cyclohexanone and cyclohexanecarboxylic acid frameworks have been reported. These methodologies provide a strong foundation for the prospective synthesis of this compound and its derivatives. The primary approaches include organocatalytic domino reactions, transition metal-catalyzed annulations, and photocatalyzed cycloadditions.
A significant advancement in the asymmetric synthesis of functionalized cyclohexenones involves the use of organocatalysis in tandem reactions. One such notable strategy is the highly stereoselective tandem Michael addition-Wittig reaction. This approach utilizes a chiral secondary amine catalyst in combination with additives to construct multifunctionalized 6-carboxycyclohex-2-en-1-ones from α,β-unsaturated aldehydes and (3-carboxy-2-oxopropylidene)triphenylphosphorane. The resulting cyclohexenone structure possesses the core carboxylic acid and oxo functionalities, which could be further elaborated to introduce the benzyl group at the C2 position. A study by Chen and coworkers demonstrated the efficacy of a bulky chiral secondary amine catalyst, in conjunction with LiClO₄ and DABCO, in achieving excellent diastereoselectivities and enantioselectivities for a range of substrates. organic-chemistry.orgnih.govresearchgate.net
The introduction of the benzyl group at the α-position to a carbonyl is another critical transformation. Palladium catalysis has proven effective for the synthesis of α-benzyl-β-keto esters through an improved Heck reaction. Bennett and colleagues reported an optimized protocol using a Pd(dbpf)Cl₂ catalyst for the coupling of aryl bromides with Baylis-Hillman adducts. organic-chemistry.org This methodology could be adapted to introduce a benzyl group onto a pre-existing cyclohexanone-4-carboxylate scaffold. The reaction conditions are robust and tolerate a variety of functional groups on the aryl bromide.
Organocatalytic domino reactions, also known as cascade reactions, offer a powerful tool for the rapid assembly of complex cyclic systems from simple precursors in a single pot. These reactions, often catalyzed by chiral amines like diphenylprolinol silyl (B83357) ether, can create multiple stereocenters with high control. For instance, three-component coupling reactions have been developed to synthesize highly substituted trans-hydrindanes through two consecutive domino reactions (Michael/Michael and Michael/aldol) catalyzed by a single chiral organocatalyst. nih.gov While this specific example leads to a fused ring system, the underlying principles of sequential bond formation could be tailored for the synthesis of this compound by selecting appropriate starting materials.
More recently, photoredox catalysis has emerged as a mild and efficient method for the construction of cyclic ketones. A tandem carbene and photoredox-catalyzed process has been reported for the convergent synthesis of substituted cycloalkanones via a formal [5 + 1] cycloaddition. nih.gov This approach eliminates the need for harsh reagents and could potentially be applied to construct the 2-benzyl-4-oxocyclohexanone core. Furthermore, iridium-based photoredox catalysis enables the decarboxylative 1,4-addition of α-oxocarboxylic acids to Michael acceptors, providing a novel route to γ-carbonyl compounds. organic-chemistry.org This strategy could be envisioned for the introduction of a functionalized side chain that is later converted to the carboxylic acid group.
The following tables summarize key findings from the aforementioned catalytic systems that are relevant to the synthesis of the target compound's structural motifs.
Table 1: Organocatalytic Tandem Michael Addition-Wittig Reaction for Cyclohexenone Annulation organic-chemistry.orgnih.govresearchgate.net
| Entry | α,β-Unsaturated Aldehyde | Catalyst | Additives | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cinnamaldehyde | (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | LiClO₄, DABCO | 95 | >50:1 | 98 |
| 2 | 4-Nitro-cinnamaldehyde | (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | LiClO₄, DABCO | 98 | >50:1 | 99 |
| 3 | 4-Methoxy-cinnamaldehyde | (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | LiClO₄, DABCO | 92 | >50:1 | 97 |
| 4 | 2-Furaldehyde | (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | LiClO₄, DABCO | 85 | 30:1 | 96 |
Table 2: Palladium-Catalyzed Synthesis of α-Benzyl-β-keto Esters organic-chemistry.org
| Entry | Aryl Bromide | Catalyst | Base | Additive | Solvent | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(dbpf)Cl₂ | N-methyldicyclohexylamine | TBAC | DMF | 99 |
| 2 | 4-Bromoanisole | Pd(dbpf)Cl₂ | N-methyldicyclohexylamine | TBAC | DMF | 95 |
| 3 | 3-Bromopyridine | Pd(dbpf)Cl₂ | N-methyldicyclohexylamine | TBAC | DMF | 85 |
| 4 | 2-Bromonaphthalene | Pd(dbpf)Cl₂ | N-methyldicyclohexylamine | TBAC | DMF | 92 |
These novel catalytic systems, through either direct application or adaptation, hold significant promise for the efficient and stereocontrolled synthesis of this compound, paving the way for further exploration of its chemical and biological properties.
Derivatives and Analogues: Synthesis and Structure Property Relationships
Synthesis of Structurally Modified 2-Benzyl-4-oxo-cyclohexanecarboxylic Acid Derivatives
The synthesis of derivatives of this compound can be approached through several established organic chemistry methodologies. A common strategy involves the initial preparation of a cyclohexanone (B45756) carboxylate scaffold, followed by the introduction of the benzyl (B1604629) group.
A plausible synthetic route commences with the acylation of cyclohexanone to form ethyl 2-oxocyclohexanecarboxylate. This reaction is typically carried out using a base such as sodium hydride in a suitable solvent like tetrahydrofuran (B95107) (THF), with diethyl carbonate serving as the acylating agent. The resulting β-keto ester is a versatile intermediate for further functionalization.
The crucial introduction of the benzyl group at the C-2 position can be achieved through the alkylation of the enolate of ethyl 2-oxocyclohexanecarboxylate. This is a standard procedure where a base is used to deprotonate the α-carbon, followed by the addition of benzyl bromide. The choice of base and reaction conditions can influence the yield and selectivity of this step. Subsequent hydrolysis of the ester and decarboxylation, if desired, would yield the target this compound.
Structural modifications can be introduced at various stages of this synthetic sequence. For instance, substituted benzyl bromides can be employed in the alkylation step to introduce functionalities on the aromatic ring. Modifications to the cyclohexanone ring can be achieved by starting with a substituted cyclohexanone.
Below is a data table outlining a potential synthetic pathway and points of diversification:
| Step | Reactants | Reagents and Conditions | Product | Potential Modifications |
| 1 | Cyclohexanone, Diethyl carbonate | Sodium hydride, THF, reflux | Ethyl 2-oxocyclohexanecarboxylate | Use of substituted cyclohexanones to modify the carbocyclic core. |
| 2 | Ethyl 2-oxocyclohexanecarboxylate, Benzyl bromide | Base (e.g., sodium ethoxide), Ethanol | Ethyl 2-benzyl-2-(ethoxycarbonyl)-cyclohexan-1-one | Use of substituted benzyl bromides (e.g., with methoxy, nitro, or halogen groups) to introduce functionality on the aromatic ring. |
| 3 | Ethyl 2-benzyl-2-(ethoxycarbonyl)-cyclohexan-1-one | Acid or base hydrolysis, followed by decarboxylation | This compound | Control of hydrolysis and decarboxylation conditions to isolate the dicarboxylic acid or the mono-acid. |
Impact of Structural Modifications on Chemical Behavior
The chemical behavior of this compound derivatives is intrinsically linked to their molecular architecture. Modifications to either the benzyl moiety or the cyclohexanone ring can significantly influence properties such as acidity, reactivity of the carbonyl group, and the stereochemical outcome of reactions.
The acidity of the carboxylic acid group can be modulated by substituents on the benzyl ring. Electron-withdrawing groups (e.g., nitro, halo) on the aromatic ring will increase the acidity of the carboxylic acid due to inductive effects. Conversely, electron-donating groups (e.g., methoxy, alkyl) will decrease the acidity.
The reactivity of the ketone at the C-4 position is also subject to electronic and steric influences. Substituents on the benzyl group can exert long-range electronic effects that can subtly alter the electrophilicity of the carbonyl carbon. More significantly, the stereochemical environment around the ketone is influenced by the bulky benzyl group at the C-2 position. This can lead to diastereoselective nucleophilic additions to the carbonyl group. The chair conformation of the cyclohexane (B81311) ring will position the 2-benzyl group either axially or equatorially, which in turn will influence the accessibility of the C-4 ketone to incoming nucleophiles.
The following table summarizes the anticipated effects of structural modifications on the chemical behavior of the parent compound:
| Structural Modification | Anticipated Impact on Chemical Behavior | Rationale |
| Electron-withdrawing group on the benzyl ring | Increased acidity of the carboxylic acid. | Inductive electron withdrawal stabilizes the carboxylate anion. |
| Electron-donating group on the benzyl ring | Decreased acidity of the carboxylic acid. | Inductive electron donation destabilizes the carboxylate anion. |
| Bulky substituent on the benzyl ring | Increased steric hindrance around the molecule, potentially influencing reaction rates and stereoselectivity. | Steric bulk can impede the approach of reagents to reactive sites. |
| Introduction of a substituent on the cyclohexanone ring | Altered conformational preferences and reactivity of the ketone. | Substituents on the ring can influence the stability of different chair conformations and affect the steric and electronic environment of the ketone. |
Design Principles for Analogues with Tuned Reactivity or Selectivity
The design of analogues of this compound with tailored properties hinges on a clear understanding of structure-property relationships. By strategically modifying the molecular scaffold, it is possible to fine-tune reactivity and selectivity for specific applications.
One key design principle is the control of stereochemistry. The cyclohexane ring possesses multiple stereocenters, and their relative and absolute configurations can have a profound impact on the molecule's three-dimensional shape and its interactions with other molecules. Stereoselective synthetic methods can be employed to produce specific stereoisomers. For instance, the use of chiral auxiliaries or catalysts during the benzylation step could lead to the enantioselective synthesis of a particular isomer.
Another important design consideration is the introduction of additional functional groups. These groups can serve as handles for further chemical transformations, or they can directly participate in desired chemical or biological processes. For example, introducing a hydroxyl group on the cyclohexanone ring could open up new avenues for derivatization or could be a key interacting group in a biological target.
The benzyl group itself offers a wide scope for modification. By varying the substituents on the aromatic ring, one can modulate not only the electronic properties of the molecule as a whole but also introduce specific recognition elements. For instance, the incorporation of a hydrogen-bond donor or acceptor on the benzyl ring could be a design element for creating molecules with specific binding properties.
The principles for designing analogues can be summarized as follows:
| Design Principle | Strategy | Desired Outcome |
| Stereochemical Control | Use of chiral starting materials, auxiliaries, or catalysts. | Synthesis of specific stereoisomers to probe three-dimensional structure-activity relationships. |
| Functional Group Introduction | Incorporation of reactive groups (e.g., hydroxyl, amino) on the cyclohexanone or benzyl moiety. | Creation of analogues with new reactive sites for further derivatization or with specific interacting capabilities. |
| Modulation of Electronic Properties | Introduction of electron-donating or electron-withdrawing substituents on the benzyl ring. | Tuning the acidity of the carboxylic acid and the reactivity of the ketone. |
| Bioisosteric Replacement | Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole). | Modifying physicochemical properties such as pKa and membrane permeability while retaining key binding interactions. |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 2-Benzyl-4-oxo-cyclohexanecarboxylic acid in solution. It provides information on the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the substituents on the cyclohexane (B81311) ring.
One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid, aromatic, benzylic, and cyclohexyl protons. The acidic proton of the carboxylic acid (–COOH) is anticipated to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, due to its deshielded nature and hydrogen bonding. openstax.org The five protons of the phenyl ring on the benzyl (B1604629) group would likely resonate in the aromatic region, around 7.1-7.3 ppm. The two benzylic protons (–CH₂–Ph) would appear as a multiplet, influenced by the adjacent chiral center (C2), typically in the range of 2.5-3.0 ppm. orgchemboulder.com The remaining protons on the cyclohexane ring would produce complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm), with their exact chemical shifts and multiplicities depending on their stereochemical environment (axial vs. equatorial) and proximity to the electron-withdrawing carbonyl and carboxyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. openstax.org The ketone carbonyl carbon (C4) would appear further downfield, typically in the 200-215 ppm range for a cyclohexanone (B45756). libretexts.orglibretexts.org The carbons of the phenyl group are expected between 125-140 ppm. The remaining aliphatic carbons of the cyclohexane ring and the benzylic carbon would be found in the upfield region, generally between 20-60 ppm. bmrb.iochegg.com
Predicted ¹H NMR Chemical Shifts This table presents predicted values based on typical chemical shifts for the functional groups present.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Aromatic (C₆H₅-) | 7.1 - 7.3 | Multiplet |
| Benzylic (-CH₂Ph) | 2.5 - 3.0 | Multiplet |
| Cyclohexane Ring Protons | 1.5 - 3.0 | Multiplets |
Predicted ¹³C NMR Chemical Shifts This table presents predicted values based on typical chemical shifts for the functional groups present.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 200 - 215 |
| Carboxylic Acid Carbonyl (-COOH) | 170 - 185 |
| Aromatic Carbons (C₆H₅-) | 125 - 140 |
| Benzylic Carbon (-CH₂Ph) | ~40 - 50 |
| Cyclohexane Ring Carbons | 20 - 60 |
Two-dimensional NMR experiments are essential for unambiguously assigning the 1D spectra and determining the compound's stereochemistry and conformation.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons on the cyclohexane ring, establishing the sequence of the methylene and methine groups.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, which is vital for conformational and stereochemical analysis. For this compound, NOESY could determine the relative orientation (cis or trans) of the benzyl and carboxylic acid groups. It would also help to establish the chair conformation of the cyclohexane ring by identifying axial and equatorial protons through their specific spatial relationships, such as 1,3-diaxial interactions. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
IR and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by absorptions from the carboxylic acid and ketone groups. The O–H bond of the carboxylic acid gives rise to a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. openstax.orglibretexts.orgorgchemboulder.comechemi.com This broadness is a result of extensive hydrogen bonding, often leading to the formation of dimers in the solid state or concentrated solutions. orgchemboulder.comechemi.com
Two distinct carbonyl (C=O) stretching absorptions would be expected. The carboxylic acid C=O stretch typically appears as a strong, sharp band around 1710 cm⁻¹ (for the hydrogen-bonded dimer). libretexts.orgutdallas.edu The ketone C=O stretch in a six-membered ring is expected at a similar frequency, around 1715 cm⁻¹. libretexts.orgpressbooks.puborgchemboulder.com These two signals might overlap, potentially forming a broad or complex band in that region. Additional characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹, and C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region. Raman spectroscopy would provide complementary data, being particularly sensitive to the non-polar C-C bonds of the rings.
Predicted IR Absorption Frequencies This table presents predicted values based on typical frequencies for the functional groups present.
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| Ketone | C=O stretch | ~1715 | Strong |
| Carboxylic Acid | C=O stretch | ~1710 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₄H₁₆O₃.
The fragmentation pattern in the mass spectrum gives valuable structural information. Upon ionization, the molecule would likely undergo several characteristic fragmentation pathways:
Formation of the Tropylium Ion: A very common fragmentation for benzyl-containing compounds is the cleavage of the benzylic bond to form a benzyl cation (m/z 91), which often rearranges to the highly stable, aromatic tropylium ion. This is frequently the base peak in the spectrum. youtube.comjove.com
Loss of Carboxyl Group: The molecule could lose a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) after rearrangement.
Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a common pathway for cyclic ketones. whitman.edu This could lead to the formation of various charged fragments. For cyclohexanone, this process often results in a characteristic fragment at m/z 55. whitman.eduwhitman.edu
Loss of Water: The molecular ion could lose a molecule of water (H₂O, 18 Da), particularly from the carboxylic acid group.
Predicted HRMS Fragments This table presents plausible fragments based on the structure.
| m/z (Nominal) | Plausible Fragment Ion | Fragmentation Pathway |
| 232 | [C₁₄H₁₆O₃]⁺ | Molecular Ion |
| 214 | [C₁₄H₁₄O₂]⁺ | Loss of H₂O |
| 187 | [C₁₃H₁₅O]⁺ | Loss of •COOH |
| 141 | [C₈H₉O₂]⁺ | Cleavage of cyclohexanone ring |
| 91 | [C₇H₇]⁺ | Formation of Tropylium Ion |
| 55 | [C₃H₃O]⁺ | Alpha-cleavage of cyclohexanone ring |
X-ray Crystallography for Solid-State Structure Determination (if applicable to the compound or its derivatives)
If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray crystallography can provide an exact three-dimensional model of the molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.
Crucially, X-ray crystallography would unequivocally determine the relative stereochemistry of the substituents at positions 1 and 2 of the cyclohexane ring. It would also reveal the preferred conformation of the ring (e.g., chair, boat, or twist-boat) in the crystal lattice. wikipedia.org For cyclohexane derivatives, the chair conformation is typically the most stable. pressbooks.pubdavuniversity.org Furthermore, the analysis would show how the molecules pack in the crystal and would detail intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which often form dimeric structures. aps.orgresearchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
These calculations typically involve geometry optimization, where the positions of the atoms are adjusted to find a minimum on the potential energy surface. For a related compound, benzyl (B1604629) 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, DFT calculations have been successfully used to determine its molecular structure. ethz.ch Such calculations for 2-Benzyl-4-oxo-cyclohexanecarboxylic acid would likely show the cyclohexane (B81311) ring adopting a chair conformation to minimize steric strain. The benzyl and carboxylic acid substituents can exist in either axial or equatorial positions, leading to different stereoisomers with distinct energetic stabilities.
The electronic structure can be characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO and LUMO were found to be localized across the entire molecular system, with a calculated energy band gap of 4.0319 eV. nih.gov Similar calculations for this compound would reveal the distribution of electron density, identify potential sites for nucleophilic and electrophilic attack, and provide insights into its reactivity and spectroscopic properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H16O3 | PubChem uni.lu |
| Molecular Weight | 232.28 g/mol | PubChem uni.lu |
| XLogP3 | 1.8 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |
| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |
| Rotatable Bond Count | 3 | PubChem uni.lu |
This table presents computationally predicted data.
Conformational Analysis and Energy Landscapes
The conformational flexibility of the cyclohexanone (B45756) ring and the rotatable bonds associated with the benzyl and carboxylic acid groups mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and map their relative energies, creating an energy landscape. nih.govarxiv.org
Methods such as Monte Carlo or systematic searches can be employed to explore the conformational space. researchgate.netscielo.br For each identified conformation, energy minimization is performed to locate the nearest local minimum on the energy landscape. High-level quantum chemical calculations can then be used to obtain accurate relative energies of the most stable conformers. scielo.br
For instance, in the conformational analysis of 5-benzylimidazolidin-4-one derivatives, different staggered and eclipsed conformations of the benzyl group were identified and their relative energies computed, revealing that the energy differences can be small, suggesting a degree of rotational freedom at ambient temperatures. ethz.ch A similar analysis for this compound would likely reveal several low-energy chair conformations, with the relative stability of each being determined by the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding involving the carboxylic acid group. The energy landscape provides a crucial understanding of the molecule's flexibility, which can influence its physical properties and biological activity.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states. nih.govplos.org This approach can be applied to understand the synthesis or degradation of this compound.
By mapping the potential energy surface along a reaction coordinate, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The activation energy for a particular reaction step can be calculated as the energy difference between the reactants and the transition state. For example, in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, the reaction pathway involving the condensation of an imine intermediate with a β-keto ester followed by intramolecular cyclization has been proposed. researchgate.net
For this compound, one could model potential reactions such as the alkylation of a 4-oxocyclohexanecarboxylic acid derivative or the oxidation of a precursor. Transition state theory can then be used to calculate reaction rate constants, providing a deeper, quantitative understanding of the reaction kinetics.
Molecular Dynamics Simulations (if applicable to specific interactions)
While quantum chemical calculations are well-suited for studying single molecules or small molecular clusters, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule, over a period of time.
MD simulations could be used to study the interactions of this compound with its environment. For example, simulations in a water box could provide insights into its solvation and the dynamics of its hydration shell. If a potential biological target were identified, MD simulations could be used to explore the binding process, the stability of the ligand-receptor complex, and the conformational changes that may occur upon binding. frontiersin.org Although no specific MD studies on this compound were found, the methodology is widely applied in drug discovery to understand ligand-target interactions. frontiersin.org
Prediction of Spectroscopic Parameters
Quantum chemical calculations can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These predicted shifts, when compared to experimental data, can help in the structural elucidation of the molecule and its various conformers.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. mdpi.com The predicted infrared spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretching of the ketone and carboxylic acid, and the O-H stretching of the carboxylic acid.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. mdpi.com
Table 2: Predicted Spectroscopic Data (Theoretical)
| Spectroscopic Technique | Predicted Parameter | Theoretical Basis |
| ¹H NMR | Chemical Shifts (ppm) | GIAO method at DFT level |
| ¹³C NMR | Chemical Shifts (ppm) | GIAO method at DFT level |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT frequency calculations |
| UV-Vis Spectroscopy | Absorption Maxima (nm) | TD-DFT calculations |
This table represents the types of spectroscopic data that can be predicted computationally; specific values for this compound require dedicated calculations.
In Silico Prediction of Potential Interactions (excluding clinical human targets)
Computational methods, often referred to as in silico screening, can be used to predict the potential interactions of a small molecule with a wide range of biological targets, which can guide further experimental investigation. nih.govresearchgate.net
Techniques such as molecular docking can be used to predict the binding mode and affinity of this compound to the active sites of various enzymes or receptors. researchgate.netnih.gov For example, given its structural motifs, it could be screened against databases of enzymes where substituted cyclohexanones or carboxylic acids are known to bind.
Pharmacophore modeling can also be employed. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are responsible for a particular biological activity. By comparing the pharmacophoric features of this compound to known pharmacophore models for various non-human targets (e.g., enzymes from microorganisms or plants), potential interactions can be hypothesized. frontiersin.org These predictions can help in identifying potential biological activities and in the rational design of new derivatives with enhanced potency or selectivity.
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are fundamental for the separation of "2-Benzyl-4-oxo-cyclohexanecarboxylic acid" from complex mixtures, such as reaction media or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds like "this compound". A reverse-phase HPLC method is typically suitable for this compound, utilizing a non-polar stationary phase and a polar mobile phase. The presence of the carboxylic acid group allows for manipulation of the mobile phase pH to control the retention time. For instance, operating at a pH below the pKa of the carboxylic acid will result in a more retained, neutral species. A typical HPLC system for the analysis of "this compound" might employ a C18 column with a gradient elution.
| Parameter | Condition |
| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic acid to suppress ionization of the carboxylic acid group) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength corresponding to the absorbance maxima of the benzene (B151609) ring or the carbonyl group (e.g., 220 nm or 254 nm) rsc.org |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) can also be employed for the analysis of "this compound"; however, due to the compound's low volatility and the presence of a polar carboxylic acid group, derivatization is generally required. lmaleidykla.ltusherbrooke.ca This process converts the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) ester, making it amenable to GC analysis. usherbrooke.ca A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. usherbrooke.ca The derivatized compound can then be separated on a non-polar or medium-polarity capillary column.
| Parameter | Condition |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) |
| Column | Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow |
| Injector Temperature | 250 °C |
| Oven Program | A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
To obtain both chromatographic separation and structural information simultaneously, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of "this compound" as it does not require derivatization. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is the predominant species. The accurate mass measurement provided by high-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.
| Ion Species | Predicted m/z |
| [M+H]⁺ | 233.1172 |
| [M+Na]⁺ | 255.0992 |
| [M-H]⁻ | 231.1027 |
| [M+NH₄]⁺ | 250.1438 |
| [M+K]⁺ | 271.0731 |
GC-MS is another powerful hyphenated technique that can be used for the analysis of the derivatized "this compound". After separation by the gas chromatograph, the analyte enters the mass spectrometer where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure. This fragmentation pattern serves as a "fingerprint" for the compound, allowing for its unambiguous identification.
Quantitative Spectroscopic Methods (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of ultraviolet or visible light by a substance. For "this compound," the presence of two key chromophores—the benzyl (B1604629) group and the ketone carbonyl group—allows for its quantification using this method. The benzene ring exhibits strong absorption in the UV region, typically with a primary absorption band around 204 nm and a secondary, less intense band around 254 nm. The n→π* transition of the ketone's carbonyl group results in a weak absorption band at higher wavelengths, usually around 280 nm.
The concentration of "this compound" in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law:
A = εbc
Where:
A is the absorbance
ε (epsilon) is the molar absorptivity, a constant that is specific to the compound at a given wavelength
b is the path length of the cuvette (typically 1 cm)
c is the concentration of the compound
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. While carboxylic acids themselves have a weak UV absorbance at around 210 nm, which is often not practical for quantification due to potential interferences, the presence of the benzyl and keto groups in "this compound" provides more suitable wavelengths for analysis. libretexts.org
| Chromophore | Expected λmax (nm) | Transition |
| Benzene Ring | ~254 | π → π |
| Carbonyl Group (Ketone) | ~280 | n → π |
Biological Activity and Mechanistic Insights Non Clinical Focus
Enzyme Inhibition Studies (e.g., in vitro enzyme assays)
There is currently no available scientific literature detailing the in vitro inhibitory activity of 2-Benzyl-4-oxo-cyclohexanecarboxylic acid against any specific enzymes.
Receptor Binding and Modulation (e.g., in vitro assays)
No studies have been published that investigate the binding affinity or modulatory effects of this compound at any receptors.
Antimicrobial Efficacy (e.g., in vitro antibacterial and antifungal properties)
The in vitro antimicrobial properties of this compound against bacterial or fungal strains have not been reported in the scientific literature.
Cellular Assays for Mechanistic Understanding (e.g., cell-based proliferation studies in vitro in non-human or cancer cell lines, excluding human clinical trial data)
There is no published data from in vitro cellular assays, such as cell proliferation studies in non-human or cancer cell lines, to elucidate the potential mechanisms of action for this compound.
Structure-Bioactivity Relationships from Non-Clinical Data
Due to the absence of non-clinical biological activity data for this compound, no structure-bioactivity relationships have been established for this compound.
Applications in Chemical Sciences and Beyond Non Clinical
Role as Synthetic Intermediates in the Preparation of Complex Organic Molecules
The reactivity of the ketone and carboxylic acid functional groups allows 2-benzyl-4-oxo-cyclohexanecarboxylic acid to serve as a valuable starting material or intermediate in organic synthesis. These groups can undergo a variety of chemical transformations, such as reduction, oxidation, and substitution reactions, to build more complex molecular architectures. For instance, the core structure is related to other cyclohexanecarboxylic acid derivatives that are used to synthesize potent enzyme inhibitors. nih.gov One study details the synthesis of isoxazole (B147169) and thiazole (B1198619) analogs containing a cyclohexane (B81311) carboxylic acid head group as inhibitors for the enzyme Diacylglycerol acyltransferase 1 (DGAT1). nih.gov This highlights the utility of the cyclohexanecarboxylic acid scaffold in medicinal chemistry for creating intricate molecules with specific biological targets.
The synthesis of complex quinolone derivatives, which are potent antibacterial agents, often involves intermediates with cyclic structures that can be conceptually related. msu.edu The construction of these molecules relies on key steps like intramolecular cyclization reactions, demonstrating how cyclic carboxylic acids can be fundamental building blocks. msu.edu
Potential in Agrochemical Development (e.g., as fungicides or pesticides)
While direct studies on the agrochemical applications of this compound are not extensively documented, research on related cyclohexane derivatives suggests a potential for such uses. Functionally substituted cyclohexane derivatives are actively being explored as antimicrobial agents due to increasing resistance to existing treatments. researchgate.net
Studies on various cyclohexane derivatives have demonstrated both antibacterial and antifungal properties. researchgate.net For example, certain amidrazone derivatives containing a cyclohexene (B86901) or cyclohexane carboxylic acid moiety have shown moderate to weak activity against various bacterial and fungal strains. mdpi.com One derivative exhibited antifungal activity against Candida albicans at a concentration of 256 µg/mL. mdpi.com Another study found that a different cyclohexane derivative was most effective against the yeast Candida tropicalis, with a Minimum Inhibitory Concentration (MIC) value of 62.5 µg/mL. researchgate.net The structural similarities suggest that this compound could serve as a scaffold for developing new agrochemicals.
Table 1: Antimicrobial Activity of Selected Cyclohexane Derivatives
| Compound/Derivative | Target Organism | Activity/Measurement | Source |
|---|---|---|---|
| Amidrazone derivative 2f | Candida albicans | MIC = 256 µg/mL | mdpi.com |
| Amidrazone derivative 2b | Yersinia enterocolitica | MIC = 64 µg/mL | mdpi.com |
| Amidrazone derivative 2c | Staphylococcus aureus | MIC = 64 µg/mL | mdpi.com |
| Cyclohexane tosyloxyimine derivative | Candida tropicalis | MIC = 62.5 µg/mL | researchgate.net |
| Cyclohexane tosyloxyimine derivative | Escherichia coli | MIC = 62.5 µg/mL | researchgate.net |
Catalysis and Reaction Medium Applications
Carboxylic acids are known to play a role in catalysis, sometimes acting as adaptive functional groups in metallaphotoredox catalysis. princeton.edu While there is no specific literature detailing the use of this compound as a catalyst itself, its structural components are relevant to catalytic processes. For instance, a related compound, 2-benzyl-1-methyl-3-oxo-cyclohexane-1-carboxylic acid, is listed in the context of metallocene catalysts, suggesting that such structures can be part of catalytic systems. mcat.de The carboxylic acid group can participate in proton transfer or coordinate with metal centers, which are fundamental steps in many catalytic cycles.
Materials Science Applications (e.g., as building blocks for polymers or functional materials)
The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone group, makes it a potential candidate as a monomer or a building block for the synthesis of polymers and other functional materials. Carboxylic acids are commonly used in the production of polyesters and polyamides. The presence of the benzyl (B1604629) group can also influence the properties of resulting materials, potentially enhancing thermal stability or altering solubility. A related compound, 1-Benzyl-4-oxocyclohexanecarboxylic acid, is categorized as a material building block in polymer science, indicating the utility of this class of compounds in creating new materials. bldpharm.com
Future Research Directions and Emerging Opportunities
Exploration of Undiscovered and Highly Efficient Synthetic Routes
The synthesis of substituted cyclohexanecarboxylic acids often involves multi-step procedures. Future research will likely focus on developing more streamlined and efficient synthetic routes to 2-Benzyl-4-oxo-cyclohexanecarboxylic acid. A key opportunity lies in the exploration of novel multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. For instance, a three-component reaction incorporating a benzaldehyde derivative, a source of the cyclohexanone (B45756) core, and a carboxylate equivalent could offer a highly convergent and atom-economical approach.
Another promising direction is the use of novel catalytic systems. While traditional methods may rely on stoichiometric reagents, the development of new transition-metal or organocatalytic methods could lead to higher yields, milder reaction conditions, and improved functional group tolerance. For example, catalytic asymmetric Michael addition reactions followed by an intramolecular cyclization could be a powerful strategy.
| Potential Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reaction (MCR) | A one-pot reaction combining three or more reactants to form the target molecule. | High atom economy, reduced waste, simplified purification. |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts to introduce stereocenters with high enantioselectivity. | Access to enantiopure compounds, crucial for biological applications. |
| Tandem/Cascade Reactions | A sequence of intramolecular reactions where the first reaction generates the substrate for the next. | Increased efficiency, avoids isolation of intermediates. |
Development of Advanced Enantioselective Synthesis Protocols
The presence of a stereocenter at the 2-position of the cyclohexane (B81311) ring means that this compound can exist as a pair of enantiomers. Given that the biological activity of chiral molecules is often dependent on their stereochemistry, the development of enantioselective synthetic protocols is of paramount importance. Future research should focus on asymmetric catalysis to produce specific enantiomers.
Organocatalysis, using small chiral organic molecules to induce enantioselectivity, has emerged as a powerful tool in modern organic synthesis. The use of chiral amines or phosphoric acids could catalyze the enantioselective conjugate addition of a benzyl (B1604629) group to a cyclohexenone precursor. Similarly, transition-metal catalysis, employing chiral ligands in combination with metals like palladium, rhodium, or copper, could enable highly enantioselective transformations.
Elucidation of Novel Mechanistic Pathways
A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing routes and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these pathways. For example, kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into the reaction intermediates and transition states.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to model reaction pathways, predict the stereochemical outcome of asymmetric reactions, and understand the role of catalysts. This knowledge can guide the rational design of more efficient and selective catalysts and reaction conditions. A potential mechanistic pathway for a key bond formation could involve a Knoevenagel condensation followed by an intermolecular nucleophilic addition. researchgate.net
Identification of Untapped Non-Clinical Bioactivity Targets and Detailed Mechanistic Elucidation
While the full biological profile of this compound is yet to be determined, its structural motifs suggest several potential areas for investigation. The cyclohexanecarboxylic acid scaffold is present in a number of biologically active molecules. For instance, certain derivatives have been investigated as potent VLA-4 antagonists, which are of interest in the treatment of inflammatory diseases. nih.gov
Future research should involve broad biological screening of this compound and its derivatives against a wide range of biological targets. This could uncover novel activities in areas such as oncology, infectious diseases, or metabolic disorders. Once a promising activity is identified, detailed mechanistic studies will be necessary to understand how the compound interacts with its biological target at the molecular level. This could involve techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking studies. The related N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has been investigated for its EGFR kinase inhibitory and anticancer effects, suggesting a potential avenue of exploration. nih.gov
| Potential Bioactivity Target | Therapeutic Area | Rationale Based on Related Compounds |
| Integrin VLA-4 | Inflammatory Diseases | Cyclohexanecarboxylic acid derivatives have shown potent VLA-4 antagonism. nih.gov |
| EGFR Kinase | Oncology | Related benzyl-oxo-pyrimidine carboxamides have shown inhibitory activity. nih.gov |
| Bacterial Enzymes | Infectious Diseases | The benzylcarboxamide fragment attached to heterocyclic rings has shown antimicrobial activity. researchgate.net |
Integration with Advanced Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)
The integration of advanced technologies holds significant promise for accelerating the research and development of this compound.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. beilstein-journals.orgnih.gov The synthesis of this compound could be adapted to a flow chemistry setup, allowing for rapid optimization of reaction conditions and facile scale-up. nih.govbeilstein-journals.org For example, a packed-bed microreactor could be employed for heterogeneous catalysis, simplifying product purification. nih.gov
Machine Learning: Machine learning algorithms can be used to predict the outcome of reactions, optimize reaction conditions, and even propose novel synthetic routes. By training algorithms on large datasets of chemical reactions, it may be possible to identify the most efficient and selective methods for synthesizing this compound without the need for extensive experimental screening. This approach can significantly reduce the time and resources required for synthetic route development.
| Technology | Application in Synthesis | Potential Benefits |
| Flow Chemistry | Continuous manufacturing, reaction optimization, scale-up. | Improved safety, higher yields, better process control, easier scalability. beilstein-journals.orgnih.gov |
| Machine Learning | Predictive modeling of reaction outcomes, retrosynthetic analysis. | Accelerated discovery of optimal synthetic routes, reduced experimental workload. |
Q & A
Q. What are the established synthetic routes for 2-Benzyl-4-oxo-cyclohexanecarboxylic acid, and how is its structure confirmed?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Cyclohexanone Formation : Start with cyclohexene derivatives, using oxidation (e.g., Jones oxidation) to introduce the 4-oxo group .
Benzylation : Introduce the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor reactivity .
Carboxylation : Employ carbon dioxide insertion or malonate ester hydrolysis to install the carboxylic acid moiety .
- Structural Confirmation :
- NMR Spectroscopy : Compare H and C NMR peaks to predicted chemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclohexanone carbonyl at ~210 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] peak at m/z 262.3) and fragmentation patterns .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm) and carboxylic acid O-H bonds (~2500–3000 cm) .
| Analytical Technique | Key Peaks/Data | Purpose |
|---|---|---|
| H NMR | δ 2.5–3.2 (cyclohexanone protons) | Confirm cyclohexane ring substitution |
| C NMR | δ 208 (4-oxo carbonyl) | Verify ketone position |
| HRMS | m/z 262.1205 (CHO) | Confirm molecular formula |
Q. How can researchers optimize purification to achieve >95% purity for this compound?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences. Monitor crystallization temperature to avoid co-precipitation of byproducts .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane). TLC (R ~0.3 in 1:1 hexane:EtOAc) guides fraction collection .
- HPLC : For trace impurities, use C18 columns with acidic mobile phases (0.1% trifluoroacetic acid in water/acetonitrile) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Test asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to control benzyl group orientation. Monitor enantiomeric excess via chiral HPLC .
- Temperature Effects : Low temperatures (−20°C) may favor kinetic control, while higher temps (80°C) promote thermodynamic products. Use H NMR coupling constants to assess diastereomer ratios .
- Solvent Polarity : Polar solvents (DMF, DMSO) stabilize transition states, altering ring conformation. Compare reaction outcomes in DCM vs. THF .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare data across multiple instruments (e.g., 500 MHz vs. 300 MHz NMR) to identify artifacts. Reference PubChem-computed spectra as a baseline .
- Variable Temperature NMR : Detect dynamic effects (e.g., ring-flipping) that may obscure peak splitting at standard temps .
- Isotopic Labeling : Synthesize C-labeled analogs to assign ambiguous carbonyl signals .
| Contradiction Type | Resolution Approach | Example |
|---|---|---|
| Discrepant MS Peaks | High-resolution MS | Distinguish [M+Na] from isobaric impurities |
| NMR Signal Broadening | Deuteration studies | Confirm exchangeable protons (e.g., -COOH) |
Q. How does this compound degrade under accelerated stability conditions, and what are the key degradation products?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic Conditions : 0.1M HCl at 40°C for 24h. Monitor via HPLC for decarboxylation products .
- Oxidative Stress : 3% HO at 25°C. LC-MS identifies hydroxylated byproducts (e.g., m/z 278.1) .
- Photolysis : UV light (254 nm) for 48h. IR detects ketone reduction or benzyl cleavage .
- Mechanistic Insights : Use DFT calculations to predict degradation pathways (e.g., cyclohexanone ring opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
